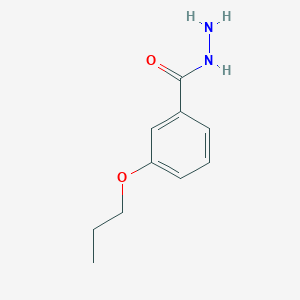
3-プロポキシベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzohydrazide, where the benzene ring is substituted with a propoxy group at the third position.
科学的研究の応用
3-Propoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
3-Propoxybenzohydrazide can be synthesized through the reaction of 3-propoxybenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Esterification: 3-Propoxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield 3-Propoxybenzohydrazide.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反応の分析
Types of Reactions
3-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
作用機序
The mechanism of action of 3-Propoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives being studied .
類似化合物との比較
Similar Compounds
- 3-Methoxybenzohydrazide
- 3-Ethoxybenzohydrazide
- 4-Propoxybenzohydrazide
Uniqueness
3-Propoxybenzohydrazide is unique due to the presence of the propoxy group at the third position of the benzene ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other benzohydrazide derivatives .
生物活性
3-Propoxybenzohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its anticancer effects, anti-inflammatory capabilities, and other relevant pharmacological activities, supported by case studies and research findings.
Chemical Structure and Properties
3-Propoxybenzohydrazide can be represented by the following chemical structure:
This compound features a hydrazide functional group, which is often associated with various biological activities. The presence of the propoxy group enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing hydrazine moieties, including 3-Propoxybenzohydrazide. Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of 3-Propoxybenzohydrazide against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective doses for inducing apoptosis in these cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that 3-Propoxybenzohydrazide may act through mechanisms involving apoptosis and cell cycle regulation, which are crucial in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, 3-Propoxybenzohydrazide has been investigated for its anti-inflammatory effects. Prostaglandin E2 (PGE2) is a significant mediator in inflammatory responses, and compounds that inhibit its production can be beneficial in treating inflammatory diseases.
The compound has been shown to inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for converting PGH2 to PGE2. By inhibiting this enzyme, 3-Propoxybenzohydrazide reduces PGE2 levels, thereby mitigating inflammation.
Research Findings and Implications
Research has highlighted several implications of using 3-Propoxybenzohydrazide in therapeutic contexts:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing new anticancer agents.
- Inflammatory Diseases : By targeting mPGES-1, it may serve as a novel anti-inflammatory agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Combination Therapies : The compound could be explored in combination with existing chemotherapeutics to enhance efficacy while reducing side effects.
特性
IUPAC Name |
3-propoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBQRWIRWVAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














